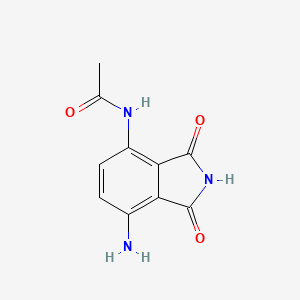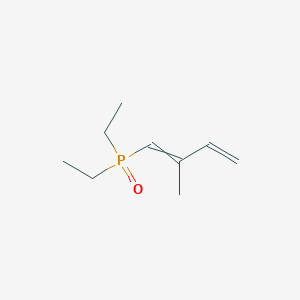
3-Buten-1-ol, 2-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-1-ol, 2-methylene-: is an organic compound with the molecular formula C₅H₈O. It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond within its structure. This compound is also known by other names such as 2-methylene-3-buten-1-ol. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-1-ol, 2-methylene- can be achieved through several methods. One common method involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst used is typically a granular Raney nickel type metal alloy, which includes elements such as aluminum, nickel, and another metal like chromium, zinc, molybdenum, or iron. The reaction is carried out at temperatures ranging from 50 to 120 degrees Celsius .
Industrial Production Methods: In industrial settings, the production of 3-Buten-1-ol, 2-methylene- can involve the use of supercritical carbon dioxide in coordination with a catalyst such as HZSM-5. This method enhances the reactivity of the reaction system by activating formaldehyde to carbon positive ions, which then react with isobutene to form the desired product .
化学反応の分析
Types of Reactions: 3-Buten-1-ol, 2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon can be used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: The major product is typically a carbonyl compound.
Reduction: The major product is a saturated alcohol.
Substitution: The major product is a halogenated compound.
科学的研究の応用
3-Buten-1-ol, 2-methylene- has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It can be used in studies involving the reactivity of unsaturated alcohols.
Industry: It is used in the production of fragrances and other chemical products.
作用機序
The mechanism of action of 3-Buten-1-ol, 2-methylene- involves its reactivity with other chemical species. For example, in the Prins reaction, the compound reacts with formaldehyde in the presence of a catalyst to form a new carbon-carbon bond. The reaction involves the activation of formaldehyde to carbon positive ions, which then react with the carbon negative ions generated from isobutene .
類似化合物との比較
3-Buten-1-ol: This compound has a similar structure but lacks the methylene group.
3-Buten-2-ol: This compound has the hydroxyl group on the second carbon atom.
3-Methyl-2-buten-1-ol: This compound has a methyl group attached to the second carbon atom
Uniqueness: 3-Buten-1-ol, 2-methylene- is unique due to the presence of the methylene group, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
13429-21-5 |
|---|---|
分子式 |
C5H8O |
分子量 |
84.12 g/mol |
IUPAC名 |
2-methylidenebut-3-en-1-ol |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3,6H,1-2,4H2 |
InChIキー |
LMYXCSGJPKDGLM-UHFFFAOYSA-N |
正規SMILES |
C=CC(=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


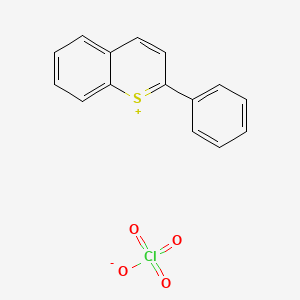
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
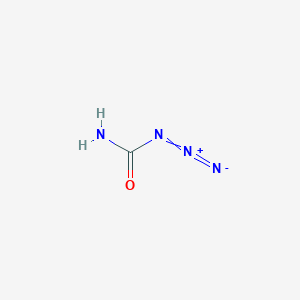
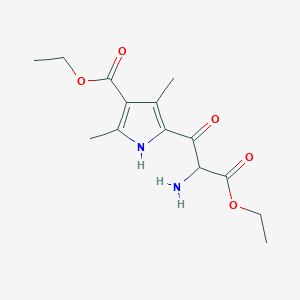
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
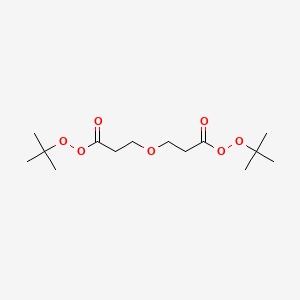
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
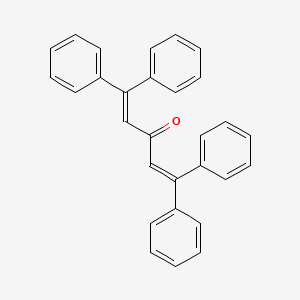

![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
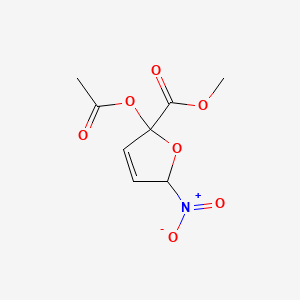
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
